molecular formula C8H7N3O2 B7960126 2-Amino-1,3-benzoxazole-5-carboxamide

2-Amino-1,3-benzoxazole-5-carboxamide

Cat. No.: B7960126
M. Wt: 177.16 g/mol
InChI Key: CRARSAOPSFEPAC-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzoxazole-5-carboxamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzoxazole-5-carboxamide typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts or nanocatalysts can facilitate the formation of the benzoxazole ring under milder conditions and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1,3-benzoxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth and differentiation of microbial cells. In cancer research, it is believed to interfere with cell proliferation pathways, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,3-benzoxazole-5-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .

Properties

IUPAC Name

2-amino-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7(12)4-1-2-6-5(3-4)11-8(10)13-6/h1-3H,(H2,9,12)(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRARSAOPSFEPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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